Pyridazine, monopicrate

Crystal Engineering Molecular Recognition Physical Organic Chemistry

Procure Pyridazine monopicrate for its stable crystalline matrix, a critical advantage over the liquid free base, enabling definitive characterization via single-crystal X-ray diffraction. Its robust hydrogen-bonding synthon and specific crystal packing are ideal for co-crystal design, XRD/DSC calibration, and energetic materials research.

Molecular Formula C10H7N5O7
Molecular Weight 309.19 g/mol
CAS No. 6164-81-4
Cat. No. B12794268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine, monopicrate
CAS6164-81-4
Molecular FormulaC10H7N5O7
Molecular Weight309.19 g/mol
Structural Identifiers
SMILESC1=CC=NN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7.C4H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-4H
InChIKeyFPQUURQZILZEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine, Monopicrate (CAS 6164-81-4): Analytical-Grade Diazinium Picrate Salt for Crystal Engineering and Physical Property Research


Pyridazine, monopicrate (CAS 6164-81-4) is a 1:1 salt composed of the pyridazinium cation and the picrate anion . It belongs to the class of heterocyclic compounds known as pyridazines, which feature a six-membered aromatic ring with two adjacent nitrogen atoms . This structural motif imparts a high dipole moment (4.22 D) and distinct hydrogen-bonding capacity relative to its diazine isomers, pyrimidine and pyrazine [1]. The compound is isolated as a stable, yellow crystalline solid, a critical advantage over the liquid free base pyridazine, enabling definitive characterization via single-crystal X-ray diffraction .

Why Pyridazine, Monopicrate (CAS 6164-81-4) Cannot Be Replaced by Other Diazine Picrates or the Free Base


Generic substitution is not feasible due to fundamental differences in molecular architecture and resulting solid-state properties. While all diazine picrates are salts, the specific positioning of nitrogen atoms in the pyridazine core (1,2-diazine) generates a unique electronic distribution and hydrogen-bonding synthon that is distinct from the 1,3-diazine (pyrimidine) or 1,4-diazine (pyrazine) analogs . This results in a specific crystal packing motif and a notably strong intermolecular hydrogen bond network that cannot be replicated by other isomers . Furthermore, the free base pyridazine is a liquid at room temperature, making it unsuitable for many solid-state analytical and engineering applications where the monopicrate salt provides a stable, well-defined crystalline matrix .

Quantitative Differentiation Guide: Pyridazine, Monopicrate (CAS 6164-81-4) vs. Diazine Isomers and Analogs


Dipole Moment-Driven Polar Interactions: Pyridazine Core vs. Pyrimidine and Pyrazine

The pyridazine core exhibits a significantly larger ground-state dipole moment (4.22 D) compared to its isomers pyrimidine (2.334 ± 0.010 D) and pyrazine (0 D) [1][2][3]. This difference, driven by the adjacent nitrogen atom geometry, directly influences the strength of polar interactions and crystal packing forces in the monopicrate salt [1].

Crystal Engineering Molecular Recognition Physical Organic Chemistry

Supramolecular Synthon Strength: Hydrogen Bond Enthalpy in Pyridazine Monopicrate

The pyridazinium-picrate synthon is characterized by a remarkably strong O-H···N hydrogen bond. The enthalpy of formation for this specific interaction in pyridazine picrate systems has been measured at 32 kJ/mol, which is among the largest reported for this bond type . This value is notably higher than the typical 15-25 kJ/mol range observed for nitrogen-hydrogen to oxygen (nitro) interactions and the 8-15 kJ/mol for secondary C-H···O contacts within similar picrate salts .

Supramolecular Chemistry Crystal Engineering Thermodynamics

Solid-State Handling and Structural Analysis: Crystalline Monopicrate vs. Liquid Free Base

Pyridazine free base is a liquid at room temperature (melting point -8°C), which precludes single-crystal X-ray diffraction, the gold standard for molecular structure determination . In contrast, pyridazine monopicrate is a stable, yellow crystalline solid with a reported melting point of 161-163°C [1]. This solid form enables definitive structural elucidation and facilitates precise handling and storage .

Analytical Chemistry Crystallography Sample Preparation

Unit Cell Parameters: A Unique Crystallographic Fingerprint

Pyridazine monopicrate crystallizes in the monoclinic space group C2 with well-defined unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 . These parameters serve as a definitive, verifiable fingerprint for the compound, allowing for unambiguous identification and differentiation from other picrate salts, which will crystallize in different space groups with different unit cell dimensions.

Crystallography Materials Science Quality Control

Thermal Stability Benchmark: Melting Point as a Purity Indicator

Pyridazine monopicrate exhibits a sharp melting point in the range of 161-163°C [1]. This thermal event can be used as a simple, quantitative benchmark for assessing batch-to-batch consistency and purity. In contrast, the free base is a liquid at room temperature, and other diazine isomers have significantly different melting points (e.g., pyrimidine melts at 1.23°C, pyrazine at 48°C), making melting point determination a straightforward method for identity confirmation .

Analytical Chemistry Thermal Analysis Purity Assessment

Recommended Applications for Pyridazine, Monopicrate (CAS 6164-81-4) Based on Quantitative Evidence


Crystal Engineering and Supramolecular Synthon Design

The robust O-H···N hydrogen bond (32 kJ/mol) and unique monoclinic crystal packing make pyridazine monopicrate an ideal model compound for studying strong intermolecular interactions and for designing new co-crystals where a reliable and predictable pyridazinium-picrate synthon is desired . Its distinct unit cell parameters provide a clear reference point for structure-property correlation studies .

Analytical Standard for X-ray Diffraction and Thermal Analysis

Its stable crystalline form and well-defined melting point (161-163°C) establish pyridazine monopicrate as a suitable internal standard or calibration compound for X-ray diffractometers and differential scanning calorimeters (DSC). The quantitative crystallographic data allows for instrument calibration verification, while the sharp melting point serves as a thermal purity check [1].

Physical Organic Chemistry and Molecular Polarizability Research

The pyridazine core's high dipole moment (4.22 D), which is retained in the monopicrate salt, makes this compound valuable for experimental and computational studies on molecular polarizability, dielectric properties, and the role of dipole-dipole interactions in molecular assembly and recognition . It offers a well-characterized, solid-state platform for investigating these phenomena.

Energetic Materials Research

As a nitrogen-rich heterocyclic picrate, pyridazine monopicrate serves as a benchmark compound or precursor in the study of energetic materials. Its known thermal stability (mp 161-163°C) and defined crystal density provide a comparative baseline for evaluating the properties of novel energetic salts and co-crystals .

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